
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a compound that falls into the category of sulfonamides. These compounds are known for their diverse range of applications, particularly in medicinal chemistry. The presence of triazine and thiophene rings within its structure indicates potential reactivity and functionality in various chemical environments.
Mechanism of Action
Target of Action
The compound N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a synthetic derivative that combines thiazole and sulfonamide groups . These groups are known for their antibacterial activity . .
Mode of Action
It is known that sulfonamides, one of the groups present in the compound, typically act as inhibitors of bacterial synthesis of folic acid, which is crucial for dna replication . The thiazole group, on the other hand, is known to have a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Given the known activities of sulfonamides and thiazoles, it can be inferred that the compound may interfere with bacterial folic acid synthesis and various other pathways related to the therapeutic properties of thiazoles .
Result of Action
The result of the compound’s action is likely to be a disruption of bacterial growth due to the inhibition of folic acid synthesis, given the known action of sulfonamides . The wide range of therapeutic properties associated with thiazoles suggests that the compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide involves multiple steps, often starting from readily available precursors. A common route might involve:
Formation of the Triazine Ring: : This can be achieved through the reaction of cyanuric chloride with dimethylamine and methanol under basic conditions to introduce the dimethylamino and methoxy groups.
Attachment of the Thiophene Group: : This step typically involves a nucleophilic substitution reaction where thiophene-2-sulfonamide is introduced to the triazine intermediate in the presence of a strong base like sodium hydride.
Final Coupling Step: : The final product is achieved by coupling the intermediate with a suitable electrophile to introduce the sulfonamide linkage under controlled conditions.
Industrial Production Methods
Industrial production may scale these reactions using continuous flow processes, ensuring high yield and purity. Parameters such as reaction temperature, solvent choice, and the concentration of reagents are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide undergoes several types of reactions:
Substitution Reactions: : The triazine ring is prone to nucleophilic substitution reactions due to the electron-withdrawing nature of the substituents.
Oxidation/Reduction Reactions: : The thiophene ring can undergo oxidation, forming sulfoxides or sulfones under oxidative conditions.
Hydrolysis: : The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used for the oxidation of the thiophene ring.
Bases: : Sodium hydride or sodium methoxide are typically used in nucleophilic substitution reactions involving the triazine ring.
Acids/Bases for Hydrolysis: : Strong acids like hydrochloric acid or bases like sodium hydroxide can be employed in hydrolysis reactions.
Major Products Formed
Sulfoxides/Sulfones: : Oxidation of the thiophene ring results in the formation of sulfoxides or sulfones.
Substituted Triazine Derivatives: : Various nucleophiles can replace the methoxy or dimethylamino groups in the triazine ring.
Scientific Research Applications
Chemistry
Catalysis: : The compound can serve as a ligand in catalytic processes due to the electron-rich nature of the triazine and thiophene rings.
Material Science: : Its unique structure makes it a candidate for use in the development of novel polymers or organic materials.
Biology and Medicine
Antimicrobial Agents: : Sulfonamides are well-known for their antimicrobial properties, and this compound may exhibit similar effects.
Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, making it a potential therapeutic agent in treating diseases.
Industry
Dye and Pigment Production: : The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Electronics: : Its structural features could be exploited in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: : Known for its antibacterial properties.
Chlorotriazine Compounds: : Often used in dyes and herbicides.
Thiophene Sulfonamides: : Known for their role in various pharmaceutical applications.
Uniqueness
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide stands out due to its combination of a triazine ring with a thiophene sulfonamide, offering a unique blend of reactivity and functionality not commonly found in single compounds.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S2/c1-16(2)10-13-8(14-11(15-10)19-3)7-12-21(17,18)9-5-4-6-20-9/h4-6,12H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSOEKKMGHLCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole](/img/structure/B2772440.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772441.png)
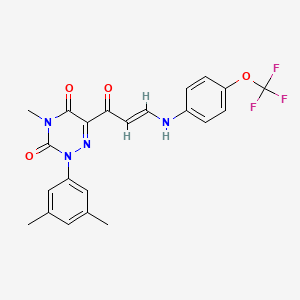
![Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate](/img/structure/B2772443.png)
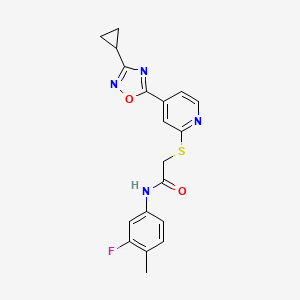
![3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B2772447.png)
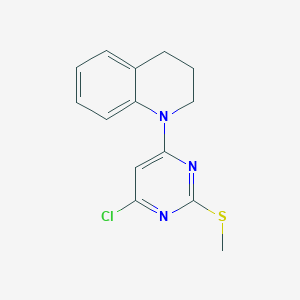

![3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2772451.png)
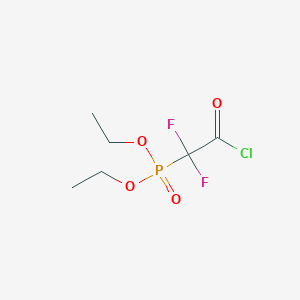
![Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2772455.png)
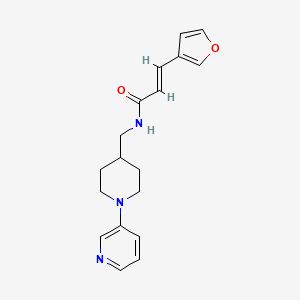

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2772461.png)
